

An In-depth Technical Guide to the Chemical Properties of Tiazotic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Tiazotic acid (also known as Thiotriazoline). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a review of publicly available scientific literature.

Core Chemical and Physical Properties

Tiazotic acid is a heterocyclic compound with a multifaceted mechanism of action, primarily recognized for its antioxidant and metabolic effects.^{[1][2][3]} It is utilized as a pharmaceutical drug for treating ischemic heart disease in several countries.^[4]

Table 1: Physicochemical Properties of Tiazotic Acid

Property	Value	Source
IUPAC Name	2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid	[4]
Synonyms	Thiotriazoline, Tiokor	[1][4]
CAS Number	64679-65-8	[1][4][5]
Molecular Formula	C5H7N3O2S	[4][5]
Molecular Weight	173.19 g/mol	[1][5]
InChI Key	OJUNWHNRDPRNBR-UHFFFAOYSA-N	[1][4]
Solubility	An ethanol-water (1:1 v/v) mixture is an effective solvent system.[1] Other solvents like Dimethylformamide (DMF) and isopropanol have also been explored in the context of triazole synthesis.[1]	[1]
Storage	Store at 4°C under nitrogen. For stock solutions, use within 6 months at -80°C or 1 month at -20°C.[3]	[3]

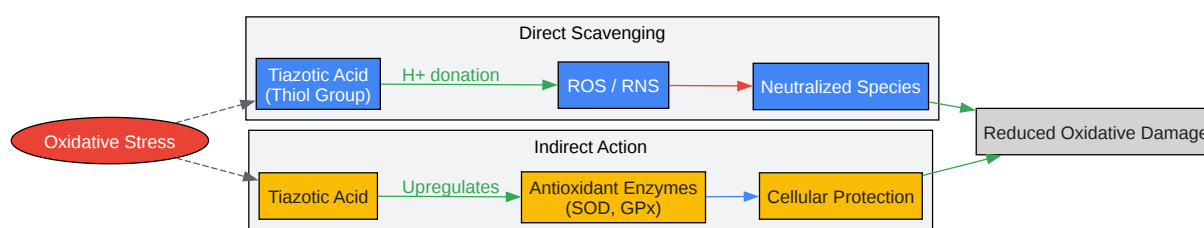
Mechanism of Action

Tiazotic acid exhibits a complex mechanism of action, encompassing potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] Its therapeutic effects are largely attributed to its ability to counteract oxidative stress and modulate cellular metabolism.[1]

Antioxidant Activity

The antioxidant effects of Tiazotic acid are a cornerstone of its pharmacological profile and are achieved through both direct and indirect mechanisms.[1]

- **Direct Free Radical Scavenging:** The molecular structure of Tiazotic acid contains a thiol group which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action stabilizes free radicals and prevents them from causing oxidative damage to cellular components like lipids, proteins, and nucleic acids.[1]
- **Enhancement of Endogenous Antioxidant Systems:** Tiazotic acid enhances the body's natural antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes, such as glutathione peroxidase (GPx) and superoxide dismutase (SOD).[1]



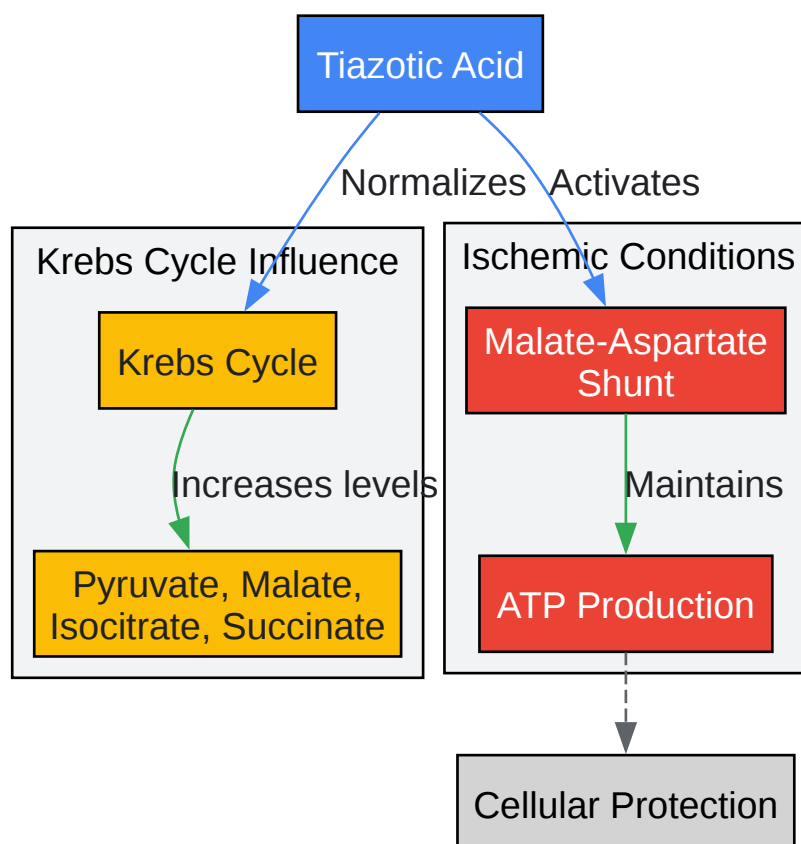
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Antioxidant mechanisms of Tiazotic acid.

Metabolic Regulation

Tiazotic acid significantly influences cellular bioenergetics, particularly under ischemic conditions.[1]

- **Krebs Cycle Modulation:** It has been shown to normalize the processes of the Krebs (tricarboxylic acid) cycle. Research indicates that Tiazotic acid can increase the levels of key Krebs cycle intermediates such as pyruvate, malate, isocitrate, and succinate.[1]
- **Compensatory Energy Production:** Under ischemic conditions where oxygen supply is limited, Tiazotic acid activates compensatory energy production pathways like the malate-aspartate shunt, helping cells maintain energy production and protecting them from ischemic damage.[1]



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Metabolic regulatory effects of Tiazotic acid.

Cardiovascular Effects

Tiazotic acid demonstrates significant cardioprotective and endothelioprotective activities.[2][3]

- **Modulation of Nitric Oxide Synthase (eNOS):** Studies have shown that Tiazotic acid can increase the levels of endothelial nitric oxide synthase (eNOS).[1][2][3] eNOS is a crucial enzyme for the production of nitric oxide (NO), a key molecule in maintaining vascular health and promoting vasodilation. By upregulating eNOS, Tiazotic acid helps to improve endothelial function.[1]
- **Antiplatelet and Anti-ischemic Activity:** The compound exhibits anti-ischemic and antiplatelet activities, which are beneficial in the context of cardiovascular diseases.[2][3] It has also been observed to reduce the level of D-dimer in the blood, which may lower the risk of heart attacks and strokes.[2][3]

Experimental Protocols and Methodologies

The investigation of Tiazotic acid's properties involves various analytical and synthetic chemistry techniques.

Pharmacokinetic Analysis

To study the absorption, distribution, metabolism, and excretion (ADME) of Tiazotic acid, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[1]

General Workflow for LC-MS/MS Analysis:

- **Sample Preparation:** Extraction of Tiazotic acid and its metabolites from biological matrices (e.g., plasma, urine).
- **Chromatographic Separation (LC):** The extract is injected into a liquid chromatography system. A reversed-phase HPLC column is typically used to separate the analytes based on their polarity.[6]
- **Ionization:** The separated compounds are introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI).
- **Mass Analysis (MS/MS):** The parent ions are selected and fragmented. The resulting fragment ions are detected, providing a highly specific fingerprint for quantification.



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General workflow for LC-MS/MS pharmacokinetic analysis.

Synthesis Protocol

The primary synthesis pathway for Tiazotic acid involves the nucleophilic substitution reaction between 5-methyl-1H-1,2,4-triazole-3-thiol and chloroacetic acid.[1]

Key Reaction Steps:

- **Nucleophile Formation:** The reaction is conducted under alkaline conditions (e.g., using NaOH) to deprotonate the thiol group of 5-methyl-1H-1,2,4-triazole-3-thiol, forming a more potent thiolate nucleophile.[\[1\]](#)
- **Nucleophilic Substitution (SN2):** The thiolate anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form a new carbon-sulfur bond.[\[1\]](#)
- **Workup and Purification:** After the reaction, the mixture is acidified to a pH of 1-2. The crude product is then isolated and purified, typically through extraction and recrystallization.[\[1\]](#)

Table 2: Typical Parameters for Tiazotic Acid Synthesis

Parameter	Value/Condition	Notes
Primary Reactants	5-methyl-1H-1,2,4-triazole-3-thiol, Chloroacetic acid	[1]
Molar Ratio	1 : 1.2 (Triazole Thiol : Chloroacetic Acid)	Optimized for yield. [1]
Solvent System	Ethanol-Water (1:1 v/v)	Balances solubility and reactivity. [1]
Reaction Temperature	60–70 °C	Optimal for reaction kinetics. [1]
Reaction Time	4–6 hours (reflux)	[1]
pH Control	Alkaline (e.g., NaOH) during reaction	Essential for thiolate formation. [1]
Post-Reaction	Acidification to pH 1-2	For product precipitation/isolation. [1]

Conclusion

Tiazotic acid is a pharmacologically active compound with a well-defined chemical structure and a multifaceted mechanism of action. Its potent antioxidant and metabolic regulatory properties make it a subject of continued research interest, particularly for cardiovascular and

metabolic diseases. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further investigation and development by the scientific community.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Tiazotic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b350316#chemical-properties-of-tiazotic-acid]

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